An In-depth Technical Guide to 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride
An In-depth Technical Guide to 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(dimethylamino)cyclohexan-1-ol hydrochloride, a versatile amino alcohol derivative with significant potential in synthetic chemistry and drug development. This document details the compound's fundamental physicochemical properties, outlines a robust two-step synthetic pathway from readily available starting materials, and discusses its characterization through established analytical techniques. The causality behind experimental choices is explained, providing field-proven insights for researchers and scientists. Furthermore, this guide explores the applications of this compound and its analogs, particularly as chiral ligands in asymmetric synthesis. The content is structured to offer both a theoretical understanding and practical, actionable protocols for laboratory applications.
Introduction
3-(Dimethylamino)cyclohexan-1-ol hydrochloride is a substituted cycloalkanol featuring a tertiary amine and a hydroxyl group. This unique combination of functional groups imparts specific chemical reactivity and makes it a valuable building block in organic synthesis. The presence of a chiral center also opens avenues for its use in stereoselective transformations. Its hydrochloride salt form enhances stability and water solubility, facilitating its use in various applications. This guide aims to be a definitive resource for professionals in research and development, providing in-depth technical information and validated methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(dimethylamino)cyclohexan-1-ol hydrochloride is essential for its effective application. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ClNO | [1][2] |
| Molecular Weight | 179.69 g/mol | [1][2] |
| Appearance | Solid (predicted) | [2] |
| CAS Number | 2260936-73-8 | [1] |
| Purity | ≥95% (typical commercial grade) | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Table 1: Key Physicochemical Properties of 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride
Synthesis and Mechanism
The synthesis of 3-(dimethylamino)cyclohexan-1-ol hydrochloride is typically achieved through a two-step process. This pathway is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Caption: Synthetic workflow for 3-(dimethylamino)cyclohexan-1-ol hydrochloride.
Step 1: Synthesis of 3-(Dimethylamino)cyclohexan-1-one (Mannich Reaction)
The first step involves the synthesis of the precursor ketone, 3-(dimethylamino)cyclohexan-1-one, via the Mannich reaction. This is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
Mechanism Rationale: The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate (dimethylaminomethyl cation) from dimethylamine hydrochloride and paraformaldehyde. Cyclohexanone, in its enol form, then acts as a nucleophile, attacking the iminium cation to form the β-amino ketone. The use of the hydrochloride salt of the amine prevents uncontrolled polymerization of formaldehyde and side reactions.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq), dimethylamine hydrochloride (1.0 eq), and paraformaldehyde (1.2 eq).
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Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux with continuous stirring for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography or used directly in the next step after a suitable work-up.
Step 2: Reduction of 3-(Dimethylamino)cyclohexan-1-one to 3-(Dimethylamino)cyclohexan-1-ol
The second step is the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions.
Mechanism Rationale: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent work-up with a protic solvent (e.g., water or methanol) protonates the alkoxide to yield the desired alcohol. This method is highly effective and generally provides a high yield of the corresponding alcohol.
Experimental Protocol:
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Dissolve 3-(dimethylamino)cyclohexan-1-one (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction by TLC until the starting ketone is no longer detectable.
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Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(dimethylamino)cyclohexan-1-ol as a free base.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Mechanism Rationale: This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid. The resulting ammonium salt is typically a crystalline solid that is less volatile and more water-soluble than the free base.
Experimental Protocol:
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Dissolve the crude 3-(dimethylamino)cyclohexan-1-ol free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
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To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).
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The hydrochloride salt will typically precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
Thorough characterization is imperative to confirm the identity and purity of the synthesized 3-(dimethylamino)cyclohexan-1-ol hydrochloride. The following analytical techniques are recommended.
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dimethylamino group (a singlet integrating to 6H), the methine proton adjacent to the hydroxyl group, and the protons of the cyclohexyl ring. The chemical shifts and coupling patterns will be indicative of the stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will confirm the presence of the dimethylamino group, the carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring. For the related trans-3-(dimethylamino)cyclohexanol, characteristic peaks are observed in the 13C NMR spectrum.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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A broad O-H stretch from the alcohol group, typically in the range of 3200-3600 cm⁻¹.
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C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region.
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An N-H stretch from the protonated amine (ammonium salt) in the 2400-2800 cm⁻¹ range.
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C-N stretching vibrations around 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, 3-(dimethylamino)cyclohexan-1-ol, the molecular ion peak [M]⁺ would be observed at m/z 143.23.[4] The hydrochloride salt will likely show the mass of the free base in the mass spectrum after the loss of HCl. The fragmentation pattern can provide further structural information. A study on the electron impact ionization of 3-dimethylaminocyclohexanols has shown stereospecific fragmentation patterns.[5]
Applications in Research and Drug Development
3-(Dimethylamino)cyclohexan-1-ol and its derivatives are valuable compounds in several areas of chemical research and development.
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Chiral Ligands in Asymmetric Synthesis: Chiral amino alcohols are widely used as ligands for metal catalysts in a variety of asymmetric transformations. The rigid cyclohexane backbone and the presence of both a Lewis basic nitrogen and a coordinating hydroxyl group make these compounds excellent candidates for inducing enantioselectivity in reactions such as reductions, alkylations, and additions.
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Pharmaceutical Scaffolds: The dimethylaminocyclohexanol core is a structural motif found in some pharmacologically active molecules. For instance, it is a substructure of tramadol, a well-known analgesic.[6] The dimethylamino group can enhance solubility and bioavailability of drug candidates.[7] Therefore, derivatives of 3-(dimethylamino)cyclohexan-1-ol are of interest in medicinal chemistry for the development of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of 3-(dimethylamino)cyclohexan-1-ol hydrochloride, from its fundamental properties to its synthesis and potential applications. The provided protocols are based on established chemical principles and offer a reliable starting point for researchers. The self-validating nature of the described synthetic and characterization workflow ensures a high degree of confidence in the obtained results. As a versatile chemical entity, 3-(dimethylamino)cyclohexan-1-ol hydrochloride holds significant promise for future innovations in both academic and industrial research.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Vais, V., et al. (1997). Stereospecific Fragmentation of 3-Dimethylaminocyclohexanols upon Electron Impact Ionization. Journal of Mass Spectrometry, 32(7). Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)cyclohexan-1-ol. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(dimethylamino)cyclohexan-1-one hydrochloride (C8H15NO). Retrieved from [Link]
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SpectraBase. (n.d.). trans-3-(DIMETHYLAMINO)CYCLOHEXANOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.
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Doc Brown's Chemistry. (2026, March 3). mass spectrum of dimethylamine C2H7N CH3NHCH3. Retrieved from [Link]
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PMC. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
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